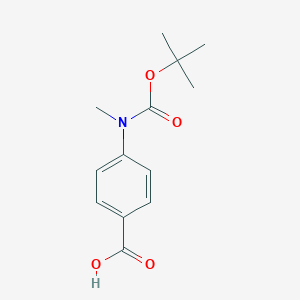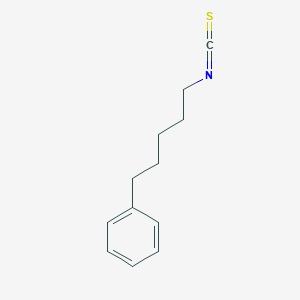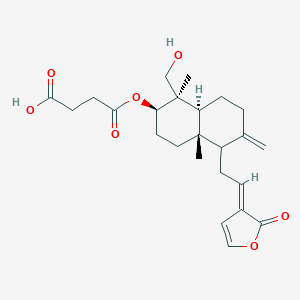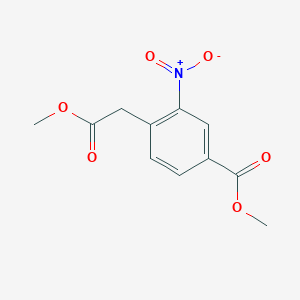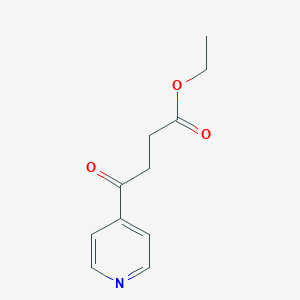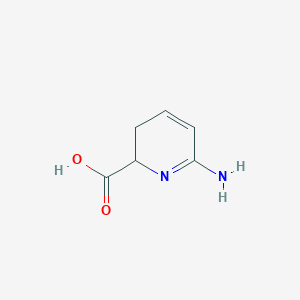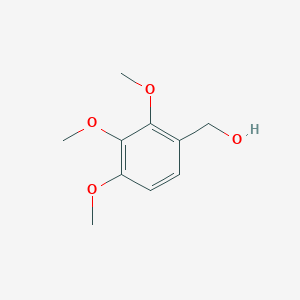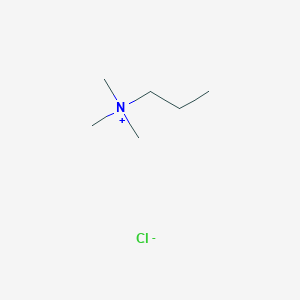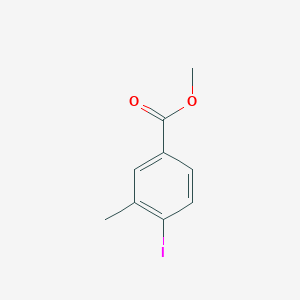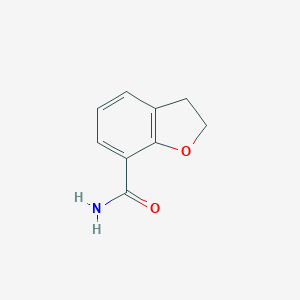![molecular formula C20H16F7NO2 B140416 (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine CAS No. 380499-07-0](/img/structure/B140416.png)
(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as the oxygenated analogues of GBR 12935 and GBR 12909, involves multiple steps including the introduction of hydroxy and methoxy substituents to the benzene ring and the incorporation of a medium-chain carboxylic acid ester for the formation of oil-soluble prodrugs . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds, as discussed in the papers, includes the presence of aromatic systems and the introduction of oxygen-containing functionalities . The rigidity and conformation of these molecules are crucial for their biological activity and interaction with biological targets, such as the dopamine transporter (DAT) . The compound of interest likely shares similar structural features that could influence its biological activity.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of the compound . However, the related compounds exhibit selective binding to the DAT and the ability to inhibit the uptake of dopamine, which suggests that the compound of interest may also engage in specific chemical interactions within biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the introduction of trifluoromethyl and fluorophenyl groups in related compounds suggests that the compound of interest may exhibit significant lipophilicity, which could affect its pharmacokinetic properties . The presence of an oxazine ring could also contribute to the compound's stability and reactivity.
Relevant Case Studies
The paper on oxygenated analogues of GBR 12935 and GBR 12909 includes a case study where compounds were evaluated for their potential as extended-release cocaine-abuse therapeutic agents. Compounds with similar structural features to the compound were found to decrease cocaine-maintained responding in monkeys without affecting food-maintained behavior . This suggests that the compound of interest may have similar therapeutic potential.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
One significant application of (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine is its role as a neurokinin-1 (NK1) receptor antagonist. This property has been utilized in clinical settings, particularly for the management of emesis and depression. A study reported an orally active, water-soluble NK1 receptor antagonist with high affinity and effectiveness in preclinical tests for emesis and depression, highlighting its potential therapeutic application in these areas (Harrison et al., 2001).
Stereoselective Synthesis
Another aspect of the research on this compound involves its stereoselective synthesis. The efficient synthesis of aprepitant, an NK1 receptor antagonist, using a crystallization-induced diastereoselective transformation is a notable example. This process exemplifies the intricate synthetic routes required to obtain such complex molecules with high enantiomeric purity and potential for clinical efficacy (Brands et al., 2003).
Enhanced Brain Penetration
Enhanced brain penetration is another crucial application. Compounds with this molecular structure have shown to be potent and brain-penetrant, making them valuable in treating conditions requiring central nervous system activity. This property was evidenced in a study involving a hydroisoindoline-based NK1 receptor antagonist, which demonstrated superior potency and brain penetration compared to existing treatments for chemotherapy-induced and postoperative nausea and vomiting (Jiang et al., 2009).
Propiedades
IUPAC Name |
(6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,18H,6-7H2,1H3/t11-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSCFXAHZBOCH-ADLMAVQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=NCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2C(=NCCO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437709 | |
| Record name | AG-F-33940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine | |
CAS RN |
380499-07-0 | |
| Record name | (2R)-2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380499070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-F-33940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-3-(4-FLUOROPHENYL)-5,6-DIHYDRO-2H-1,4-OXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38EA8GN2BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



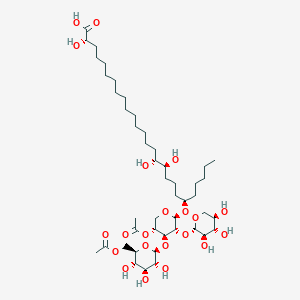
![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)
